molecular formula C28H47NO3 B10850861 N-(3,5-dimethoxyphenethyl)oleamide

N-(3,5-dimethoxyphenethyl)oleamide

Cat. No.: B10850861
M. Wt: 445.7 g/mol
InChI Key: HOCMLWROGBYBPA-QXMHVHEDSA-N
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Description

N-(3,5-dimethoxyphenethyl)oleamide is a chemical compound belonging to the class of fatty acid amides. This compound is characterized by the presence of a phenethyl group substituted with two methoxy groups at the 3 and 5 positions, and an oleamide moiety. Fatty acid amides are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenethyl)oleamide typically involves the reaction of 3,5-dimethoxyphenethylamine with oleic acid or its derivatives. The reaction is usually carried out under mild conditions using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenethyl)oleamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The oleamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

Scientific Research Applications

Mechanism of Action

N-(3,5-dimethoxyphenethyl)oleamide exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

N-(3,5-dimethoxyphenethyl)oleamide is unique due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.

Properties

Molecular Formula

C28H47NO3

Molecular Weight

445.7 g/mol

IUPAC Name

(Z)-N-[2-(3,5-dimethoxyphenyl)ethyl]octadec-9-enamide

InChI

InChI=1S/C28H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)29-21-20-25-22-26(31-2)24-27(23-25)32-3/h11-12,22-24H,4-10,13-21H2,1-3H3,(H,29,30)/b12-11-

InChI Key

HOCMLWROGBYBPA-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

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